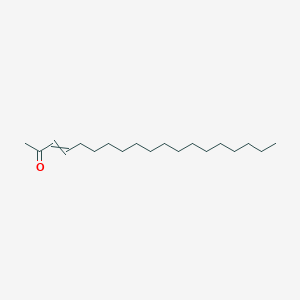
Nonadec-3-EN-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadec-3-EN-2-one is an organic compound with the molecular formula C19H36O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its long carbon chain and the presence of a double bond at the third carbon position, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadec-3-EN-2-one can be synthesized through various organic synthesis methods. One common approach involves the ozonolysis of nonadec-1-en-6-yl palmitate. In this method, ozone is bubbled into a stirred solution of nonadec-1-en-6-yl palmitate in dichloromethane at -78°C until the solution turns blue. Nitrogen is then bubbled into the reaction until it becomes colorless, followed by the addition of triphenyl phosphine, and the reaction is warmed to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozonolysis processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nonadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Nonadec-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Nonadec-3-EN-2-one involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for electrophilic addition reactions, which can modify the compound’s activity. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Nonadec-3-EN-2-one can be compared with other similar compounds, such as:
Nonadec-1-ene: A similar long-chain hydrocarbon but lacks the carbonyl group, making it less reactive in certain chemical reactions.
(Z)-1-(3-hydroxyphenyl)nonadec-9-en-2-one: This compound has a hydroxyl group and a phenyl ring, which significantly alters its chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
920298-79-9 |
|---|---|
Molekularformel |
C19H36O |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
nonadec-3-en-2-one |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h17-18H,3-16H2,1-2H3 |
InChI-Schlüssel |
MVYJYDGCTLTEAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



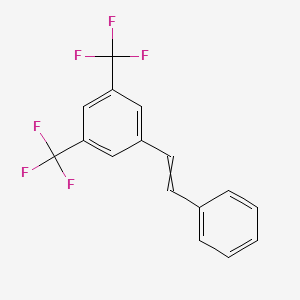
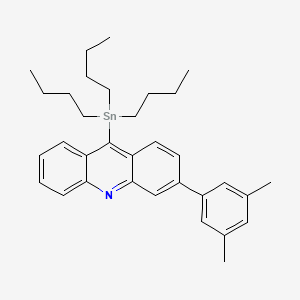
![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
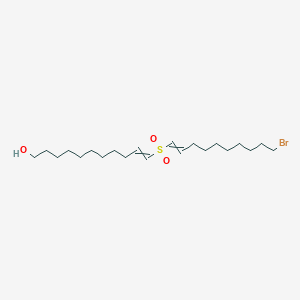
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
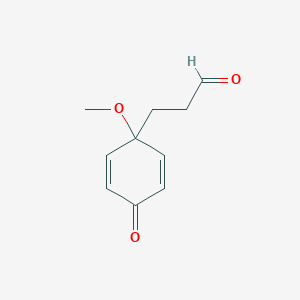
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
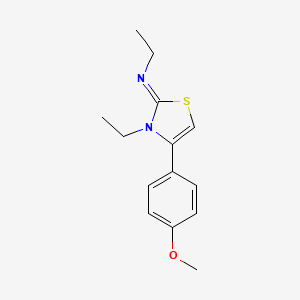
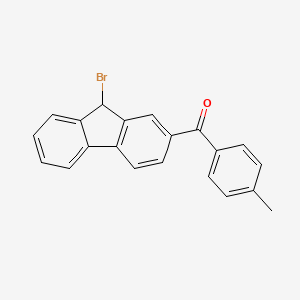
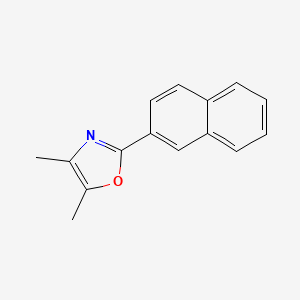
![2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B14196407.png)
